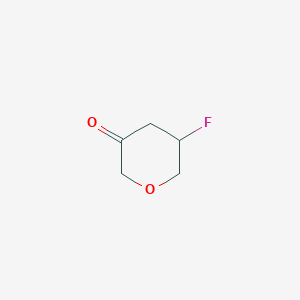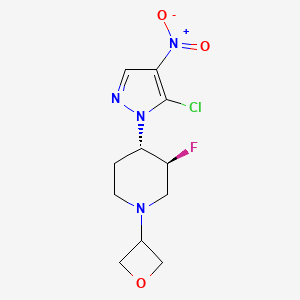
(3S,4S)-rel-4-(5-chloro-4-nitro-pyrazol-1-yl)-3-fluoro-1-(oxetan-3-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4S)-rel-4-(5-chloro-4-nitro-pyrazol-1-yl)-3-fluoro-1-(oxetan-3-yl)piperidine is a complex organic compound characterized by its unique structure, which includes a piperidine ring, a pyrazole moiety, and an oxetane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-rel-4-(5-chloro-4-nitro-pyrazol-1-yl)-3-fluoro-1-(oxetan-3-yl)piperidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Pyrazole Moiety: The pyrazole ring can be introduced via a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.
Incorporation of the Oxetane Ring: The oxetane ring can be formed through an intramolecular cyclization reaction.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and scalable processes.
Análisis De Reacciones Químicas
Types of Reactions
(3S,4S)-rel-4-(5-chloro-4-nitro-pyrazol-1-yl)-3-fluoro-1-(oxetan-3-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.
Substitution: The chloro group on the pyrazole ring can be substituted with other nucleophiles.
Cyclization: The compound can participate in cyclization reactions to form new ring structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Cyclization: Cyclization reactions often require acidic or basic conditions and may involve the use of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine, while substitution of the chloro group can yield various substituted pyrazoles.
Aplicaciones Científicas De Investigación
(3S,4S)-rel-4-(5-chloro-4-nitro-pyrazol-1-yl)-3-fluoro-1-(oxetan-3-yl)piperidine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates.
Pharmaceuticals: It may have potential therapeutic applications due to its unique structure and functional groups.
Chemical Research: The compound can be used as a model compound for studying various chemical reactions and mechanisms.
Industry: It may have applications in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of (3S,4S)-rel-4-(5-chloro-4-nitro-pyrazol-1-yl)-3-fluoro-1-(oxetan-3-yl)piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the nitro, chloro, and fluoro groups can influence its binding affinity and specificity. The oxetane ring may also play a role in its biological activity by affecting its three-dimensional structure and interactions with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
(3S,4S)-rel-4-(5-chloro-4-nitro-pyrazol-1-yl)-3-fluoro-1-(oxetan-3-yl)piperidine: can be compared with other compounds that have similar structural features, such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and ring structures. The presence of the chloro, nitro, and fluoro groups, along with the oxetane ring, gives it distinct chemical and biological properties that may not be found in other similar compounds.
Propiedades
Fórmula molecular |
C11H14ClFN4O3 |
|---|---|
Peso molecular |
304.70 g/mol |
Nombre IUPAC |
(3S,4S)-4-(5-chloro-4-nitropyrazol-1-yl)-3-fluoro-1-(oxetan-3-yl)piperidine |
InChI |
InChI=1S/C11H14ClFN4O3/c12-11-10(17(18)19)3-14-16(11)9-1-2-15(4-8(9)13)7-5-20-6-7/h3,7-9H,1-2,4-6H2/t8-,9-/m0/s1 |
Clave InChI |
YVYSXVZMZGTRFP-IUCAKERBSA-N |
SMILES isomérico |
C1CN(C[C@@H]([C@H]1N2C(=C(C=N2)[N+](=O)[O-])Cl)F)C3COC3 |
SMILES canónico |
C1CN(CC(C1N2C(=C(C=N2)[N+](=O)[O-])Cl)F)C3COC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


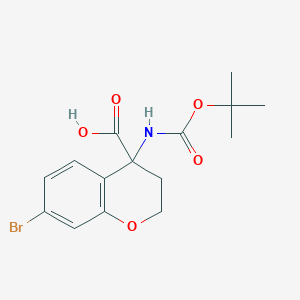

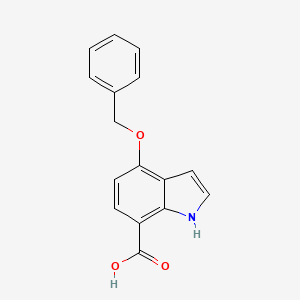
![2-O-tert-butyl 3-O-methyl 2,5-diazabicyclo[2.2.2]octane-2,3-dicarboxylate](/img/structure/B13028698.png)

![Methyl 2-(6-chloro-1-methyl-3-oxoimidazo[1,5-A]pyridin-2(3H)-YL)acetate](/img/structure/B13028709.png)
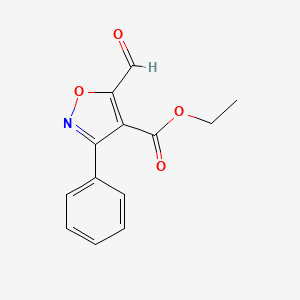
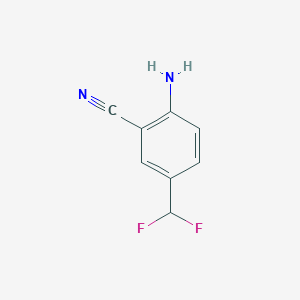
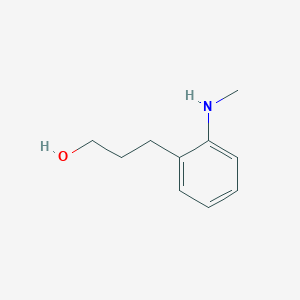
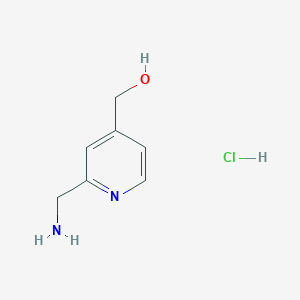

![Ethyl 3-hydroxy-5-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B13028759.png)

